哌拉西林
描述
哌拉西林是一种广谱β-内酰胺类抗生素,属于脲基青霉素类。 它以对抗革兰氏阴性菌,包括医院病原菌铜绿假单胞菌而闻名 。 哌拉西林通常与舒巴坦,一种β-内酰胺酶抑制剂联用,以增强其功效 .
科学研究应用
哌拉西林在科学研究中具有广泛的应用:
作用机制
哌拉西林通过抑制细菌细胞壁合成发挥作用。 它结合细菌细胞壁上的青霉素结合蛋白(PBP),阻止肽聚糖合成中的最后转肽步骤 。 这导致细胞壁减弱,最终导致细胞裂解 .
生化分析
Biochemical Properties
Piperacillin inhibits the third and last stage of bacterial cell wall synthesis by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . The chemical structure of piperacillin incorporates a polar side chain that enhances penetration into Gram-negative bacteria and reduces susceptibility to cleavage by Gram-negative beta lactamase enzymes .
Cellular Effects
The bactericidal activity of Piperacillin results from the inhibition of cell wall synthesis and is mediated through Piperacillin binding to penicillin binding proteins (PBPs) . Piperacillin is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases .
Molecular Mechanism
Piperacillin exerts its effects at the molecular level by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis .
Temporal Effects in Laboratory Settings
Piperacillin is generally available in their stable form as crystallized potassium or sodium salt, quickly losing bactericidal activity upon dissolution due to their short half-lives .
Dosage Effects in Animal Models
In a study that evaluated the analytical performance of a reformulated Etest for Piperacillin, the data showed excellent results with >95% essential agreement (EA) for Enterobacterales, 98.3% EA for Pseudomonas aeruginosa, and 91.6% EA for the Acinetobacter baumannii complex .
Metabolic Pathways
Piperacillin is largely not metabolized . As with other penicillins, Piperacillin is eliminated primarily by glomerular filtration and tubular secretion; it is excreted rapidly as unchanged drug in high concentrations in the urine .
Transport and Distribution
Piperacillin distributes mainly into the extracellular space and shows typical tissue penetration behavior . The tissue concentrations of piperacillin and tazobactam and their pharmacokinetic profiles in plasma and tissues encourage the view that the synergy observed in vitro will be reflected in clinical use .
Subcellular Localization
The subcellular localization of Piperacillin is largely related to its target, the penicillin-binding proteins (PBPs), which are located inside the bacterial cell wall . By binding to these PBPs, Piperacillin inhibits the third and last stage of bacterial cell wall synthesis .
准备方法
合成路线和反应条件
哌拉西林是通过在油水界面处使氨苄青霉素与4-乙基-2,3-二氧代-1-哌嗪甲酰氯(EDPC)反应而合成的 。 该过程涉及以下步骤:
工业生产方法
在工业环境中,哌拉西林的生产涉及类似的步骤,但规模更大。 反应条件经过优化,以提高产率和纯度。 水用作溶剂,并仔细控制pH值,以抑制副反应 .
化学反应分析
相似化合物的比较
属性
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O7S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)/t13-,14-,15+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBHGBMCVLDMKU-GXNBUGAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59703-84-3 (mono-hydrochloride salt) | |
Record name | Piperacillin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061477961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2023482 | |
Record name | Piperacillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white solid; [Bristol-Myers Squibb], Solid | |
Record name | Piperacillin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19072 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Piperacillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014464 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.19e-01 g/L | |
Record name | Piperacillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014464 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, Piperacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that Piperacillin interferes with an autolysin inhibitor. | |
Record name | Piperacillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00319 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
61477-96-1, 66258-76-2, 59703-84-3 | |
Record name | Piperacillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61477-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperacillin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061477961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperacillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00319 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Piperacillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2S-[2α,5α,6β(S*)]]-6-[[[[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.083 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[[[(4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-, monosodium salt, [2S-[2α,5α,6β(S*)]]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.226 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPERACILLIN ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I628532GX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Piperacillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014464 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of piperacillin?
A: Piperacillin, a β-lactam antibiotic, exerts its antibacterial activity by inhibiting bacterial cell wall synthesis. [, ] It binds to penicillin-binding proteins (PBPs), particularly PBP3, which are enzymes essential for the final stages of peptidoglycan synthesis in the bacterial cell wall. [] This binding disrupts the cross-linking of peptidoglycan chains, leading to cell wall instability, lysis, and ultimately, bacterial death. [, ]
Q2: How does tazobactam enhance the efficacy of piperacillin?
A: Tazobactam is a β-lactamase inhibitor often co-formulated with piperacillin. Many bacteria produce β-lactamases, enzymes that hydrolyze β-lactam antibiotics like piperacillin, rendering them ineffective. Tazobactam irreversibly binds to and inactivates these β-lactamases, protecting piperacillin from degradation and expanding its spectrum of activity. [, , , , ]
Q3: What is the molecular formula and weight of piperacillin?
A: The molecular formula of piperacillin is C23H27N5O7S. It has a molecular weight of 517.55 g/mol. []
Q4: Are there studies exploring the dissolution and solubility of piperacillin?
A: While the provided abstracts don't delve into the specifics of dissolution and solubility studies for piperacillin, several mention the impact of dosage forms and administration routes on piperacillin exposure. This suggests that dissolution and solubility are critical factors considered during piperacillin formulation development. [, , ]
Q5: How is piperacillin typically administered, and what factors influence its pharmacokinetic profile?
A: Piperacillin is primarily administered intravenously. [, , ] Its pharmacokinetics are influenced by factors like renal function, age, and patient-specific physiological conditions like obesity and critical illness. [, , , ] Studies highlight the importance of considering renal function, especially in critically ill patients undergoing continuous renal replacement therapy (CRRT), for optimal dosing. [, ]
Q6: How does continuous infusion (CI) of piperacillin compare to intermittent short-term infusion (STI)?
A: CI of piperacillin has been shown to improve pharmacokinetic/pharmacodynamic (PK/PD) target attainment compared to STI, particularly in achieving a higher percentage of free time above the minimum inhibitory concentration (fT>MIC) in various tissues. [, , ] This suggests that CI may be more effective in achieving sustained therapeutic concentrations, potentially improving clinical outcomes.
Q7: What are the PK/PD targets for piperacillin, and how are they affected by factors like renal function and obesity?
A: The commonly evaluated PK/PD targets for piperacillin are 50% fT>MIC and 100% fT>MIC. [] In critically ill patients, achieving these targets can be challenging, especially in those with altered renal function or obesity, necessitating dosage adjustments based on patient-specific factors. [, ]
Q8: Does piperacillin cross the blood-brain barrier?
A: While piperacillin demonstrates good penetration into the central nervous system, tazobactam's penetration into the cerebrospinal fluid is inadequate to protect piperacillin from degradation by β-lactamases. [] This highlights the importance of considering the penetration of both components when treating infections like bacterial meningitis.
Q9: What is the spectrum of activity of piperacillin/tazobactam?
A: Piperacillin/tazobactam exhibits a broad spectrum of activity against various Gram-negative and Gram-positive bacteria, including anaerobes. [, , , , ] It is particularly effective against Pseudomonas aeruginosa, Enterobacteriaceae (including those producing extended-spectrum β-lactamases), and Bacteroides fragilis. [, , , , ]
Q10: Have there been animal studies evaluating the efficacy of piperacillin/tazobactam?
A: Yes, studies using mouse models of pneumonia and intra-abdominal infections have demonstrated the efficacy of piperacillin/tazobactam in treating infections caused by various bacteria, including multidrug-resistant strains. [, , ] These studies highlight the therapeutic potential of this antibiotic combination in clinically relevant scenarios.
Q11: What are the mechanisms of resistance to piperacillin/tazobactam?
A: The primary mechanism of resistance to piperacillin/tazobactam is the production of β-lactamases, particularly extended-spectrum β-lactamases (ESBLs) and metallo-β-lactamases (MBLs). [, , ] Hyperproduction of TEM-1 β-lactamases, mediated by specific promoters like Pa/Pb, can also confer resistance to piperacillin/tazobactam. []
Q12: What are the potential adverse effects associated with piperacillin/tazobactam?
A: Several studies indicate that piperacillin/tazobactam, while generally well-tolerated, can be associated with adverse effects like nephrotoxicity and neutropenia. [, , , , ] The risk of nephrotoxicity appears to be higher when piperacillin/tazobactam is used concomitantly with vancomycin. [, , ]
Q13: Are there any ongoing research efforts to improve the delivery of piperacillin to specific target sites?
A: While the provided abstracts don't directly address targeted delivery strategies for piperacillin, research on novel formulations, like the piperacillin phthalidyl ester, indicates ongoing efforts to enhance its oral absorption and bioavailability. [] Further research exploring targeted drug delivery approaches could potentially improve the efficacy and safety of piperacillin.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。